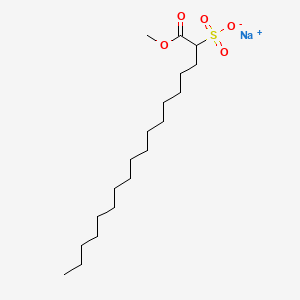
6-Ethyl-2-methyldecane
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
- Zhu et al. (2003) discuss the synthesis of tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate, which is closely related to 6-Ethyl-2-methyldecane. This synthesis is significant in organic chemistry for creating functionalized compounds with applications in medicinal chemistry and material science (Zhu, Lan, & Kwon, 2003).
Biological Studies and Pheromones
- Research by Zeeck et al. (1990) on Platynereis dumerilii, a marine worm, identifies a substance structurally similar to 6-Ethyl-2-methyldecane as part of its pheromone bouquet. This highlights the compound's relevance in understanding chemical communication in marine biology (Zeeck, Hardege, Bartels-Hardege, & Wesselmann, 1990).
Fuel and Energy Research
- Wang, Wang, and Chen (2016) explore the thermodynamic properties of biodiesel components, such as n-hexadecane, which shares structural similarities with 6-Ethyl-2-methyldecane. This research is crucial for the development of sustainable biofuels (Wang, Wang, & Chen, 2016).
Pharmaceutical Applications
- Research by Stassi et al. (1998) in the field of metabolic engineering discusses the production of ethyl-substituted erythromycin derivatives. This demonstrates the potential of modifying structures similar to 6-Ethyl-2-methyldecane for developing new pharmaceutical compounds (Stassi, Kakavas, Reynolds, Gunawardana, Swanson, Zeidner, Jackson, Liu, Buko, & Katz, 1998).
Materials Science
- Shultz and Brookhart (2001) study the behavior of a Pd(II) ethyl complex in polymerization catalysts, showcasing the importance of ethyl groups (as in 6-Ethyl-2-methyldecane) in understanding the mechanisms of polymer synthesis (Shultz & Brookhart, 2001).
Environmental Science
- Yeh and Novak (1994) focus on the biodegradation of substances like methyl tertiary butyl ether (MTBE), which is relevant to the environmental fate of similar compounds like 6-Ethyl-2-methyldecane (Yeh & Novak, 1994).
Propiedades
IUPAC Name |
6-ethyl-2-methyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-7-10-13(6-2)11-8-9-12(3)4/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCFDWVAWCRKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866910 | |
| Record name | 6-Ethyl-2-methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62108-21-8 | |
| Record name | 6-Ethyl-2-methyldecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethyl-2-methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1607371.png)











